molecular formula C12H12BrNO3 B1414637 Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1807164-82-4

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate

Cat. No. B1414637
CAS RN: 1807164-82-4
M. Wt: 298.13 g/mol
InChI Key: PMGCNDLPOGYOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate (EBCMPA) is a synthetic compound that has been used for a variety of applications in chemical and biological research. It is a colorless liquid with a boiling point of 140°C and a melting point of -18°C. EBCMPA is a versatile compound that has been used in a wide range of laboratory experiments including synthesis, chemical analysis, and biochemical research.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including those used in the treatment of cancer and other diseases. It has also been used in the analysis of proteins and other biomolecules. Additionally, Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has been used in the study of biochemical pathways and physiological processes in living organisms.

Mechanism of Action

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate is believed to act as a catalyst in the synthesis of certain compounds. It is believed to react with substrates in the presence of a base, such as sodium hydroxide, to facilitate the formation of desired products.
Biochemical and Physiological Effects
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory and anti-tumor effects in animal models. Additionally, Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has been shown to have antioxidant and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and has a low boiling point. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate is also sensitive to light and air, so it must be stored in a dark, air-tight container. Additionally, it is not soluble in most organic solvents, so it must be dissolved in an aqueous solution.

Future Directions

The future of research involving Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate is promising. It is likely that the compound will continue to be used in the synthesis of a variety of compounds, as well as in the analysis of proteins and other biomolecules. Additionally, further research into the biochemical and physiological effects of Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate may lead to new therapeutic applications. Additionally, further research into the mechanism of action of Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate may lead to the development of more efficient and effective synthesis methods. Finally, further research into the safety and efficacy of Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate may lead to its use in clinical applications.

properties

IUPAC Name

ethyl 2-(5-bromo-3-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(13)5-9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCNDLPOGYOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.